molecular formula C13H15BrN2O3 B2940421 5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide CAS No. 1206989-47-0

5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2940421
CAS No.: 1206989-47-0
M. Wt: 327.178
InChI Key: NMIYGOGTEFYCKY-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide is a brominated furan-2-carboxamide derivative featuring a dimethylaminoethyl side chain substituted with a furan-2-yl group. The dimethylamino group enhances solubility and basicity, while the furan rings may participate in π-π stacking or hydrogen bonding interactions .

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-16(2)9(10-4-3-7-18-10)8-15-13(17)11-5-6-12(14)19-11/h3-7,9H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYGOGTEFYCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group and furan rings play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

a) 5-Bromo-N-{2-[4-(Dimethylamino)Phenyl]-2-(4-Methylpiperazin-1-yl)Ethyl}Furan-2-Carboxamide ()

  • Molecular Formula : C₂₀H₂₇BrN₄O₂
  • Molecular Weight : 435.36 g/mol
  • Key Differences: Replaces the furan-2-yl group with a 4-(dimethylamino)phenyl moiety and introduces a 4-methylpiperazinyl group.
  • Implications: The piperazine enhances basicity and water solubility, while the dimethylaminophenyl group may improve membrane permeability. This compound’s increased nitrogen content could favor interactions with biological targets like ion channels or enzymes .

b) 5-Bromo-N-(2,2,2-Trichloro-1-((3-Toluidinocarbothioyl)Amino)Ethyl)Furan-2-Carboxamide ()

  • Molecular Formula : C₁₇H₁₅BrCl₃N₃O₂S
  • Molecular Weight : 515.59 g/mol
  • Key Differences : Incorporates a trichloroethyl group and a thiourea-linked 3-toluidine substituent.
  • The thiourea moiety may confer metal-binding properties or alter metabolic stability .

Aromatic Ring Modifications

a) 5-Bromo-N-[3-(Quinoxalin-2-yl)Phenyl]Furan-2-Carboxamide ()

  • Molecular Formula : C₁₉H₁₂BrN₃O₂
  • Molecular Weight : 410.22 g/mol
  • Key Differences: Replaces the dimethylaminoethyl side chain with a quinoxalinyl-substituted phenyl group.
  • Implications: The quinoxaline moiety introduces planar aromaticity, which could enhance DNA intercalation or kinase inhibition. This modification may shift the compound’s activity toward anticancer or antimicrobial applications .

b) 5-Bromo-N-[4-(Prop-2-en-1-yloxy)Phenyl]Furan-2-Carboxamide ()

  • Molecular Formula: C₁₄H₁₂BrNO₃
  • Molecular Weight : 322.15 g/mol
  • Key Differences: Features a propenyloxyphenyl group instead of the ethylamino side chain.
  • This derivative could serve as a precursor for further functionalization .

Pharmacologically Relevant Analogs

a) Ranitidine Derivatives ()

  • Example: N-[2-[[[5-[(Dimethylamino)Methyl]Furan-2-yl]Methyl]Sulphanyl]Ethyl]-2-Nitroacetamide
  • Key Differences: Shares the dimethylamino-furan motif but includes a nitroacetamide and sulfanyl group.
  • However, the target compound lacks the sulfanyl and nitro groups, which are critical for ranitidine’s gastric acid suppression .

Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~380 (estimated) ~2.5 Moderate (DMSO) Bromo, dimethylamino, furan-2-yl
Compound 435.36 ~3.1 High (Water) 4-(Dimethylamino)phenyl, piperazinyl
Compound 515.59 ~4.8 Low (Lipid) Trichloroethyl, thiourea
Compound 410.22 ~2.9 Moderate (DMSO) Quinoxalinyl

Biological Activity

5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring substituted with a bromine atom and a dimethylaminoethyl group, which enhances its ability to interact with biological systems. The following sections will detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves several steps:

  • Bromination : The furan-2-carboxamide is treated with a brominating agent like N-bromosuccinimide (NBS) in dichloromethane to introduce the bromine atom at the 5-position of the furan ring.
  • Amidation : The brominated intermediate is then reacted with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, indicating its possible role as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
Enzyme InteractionModulation of enzyme activities

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Penetration : The dimethylaminoethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
  • Enzyme Modulation : The furan ring and bromine atom can interact with various enzymes and receptors, potentially modulating key biological pathways involved in cell growth and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, surpassing traditional antibiotics in some cases.
  • Cancer Cell Line Studies : Research on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against cancer .

Comparative Analysis

When compared to similar compounds, such as 5-bromo-N-[2-(dimethylamino)ethyl]pyrimidine-2-carboxamide and 5-bromo-N-[2-(dimethylamino)ethyl]benzofuran-2-carboxamide, this compound stands out due to its unique furan structure which imparts distinct electronic properties influencing its reactivity and biological interactions.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
5-bromo-N-[2-(dimethylamino)ethyl]pyrimidine-2-carboxamidePyrimidine ringDifferent electronic properties
5-bromo-N-[2-(dimethylamino)ethyl]benzofuran-2-carboxamideBenzofuran ringAltered solubility and reactivity
This compound Furan ringEnhanced membrane penetration

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